![molecular formula C28H26N4O3 B2986962 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine CAS No. 2413904-25-1](/img/structure/B2986962.png)

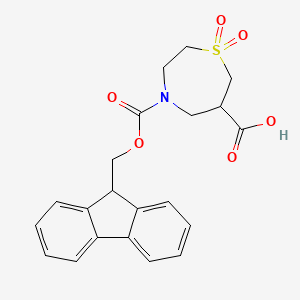

7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a quinoline, an oxazole, and an amine. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Oxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and oxazole rings are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which is a common site of reactivity in many compounds . The aromatic rings could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with multiple aromatic rings are relatively nonpolar and have higher boiling points due to increased molecular weight .Scientific Research Applications

Synthesis Techniques and Metabolites

- Mizuno et al. (2006) detailed efficient syntheses of metabolites of a specific quinoline derivative, showcasing a new synthetic route that could be relevant for similar compounds. This work highlights the synthetic versatility and the potential for creating novel compounds with related structures for various applications (Mizuno et al., 2006).

Antimicrobial and Antitubercular Agents

- Maurya et al. (2013) explored the antimicrobial potential of benzo[h]quinazolines and related structures, identifying compounds with significant anti-tubercular activity. This research suggests the potential for quinoline derivatives in developing new antimicrobial agents (Maurya et al., 2013).

Molecular Interaction Studies

- Adam (2013) investigated the proton-transfer complexes of a compound with quinol and picric acid, offering insights into molecular interactions that could be pertinent to understanding the behavior of similar quinoline derivatives in various environments (Adam, 2013).

Potential Antimalarial Drug Leads

- Mizukawa et al. (2021) reported on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines for antimalarial activity. This study underscores the therapeutic potential of quinoline derivatives in the quest for new antimalarial drugs (Mizukawa et al., 2021).

Catalysis and Polymerization

- Qiao et al. (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands, demonstrating their effectiveness in the ring-opening polymerization of ε-caprolactone. This indicates the utility of such compounds in catalysis and polymer development (Qiao et al., 2011).

properties

IUPAC Name |

7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c1-18-28(19(2)35-32-18)24-14-26-23(15-27(24)34-17-20-7-9-22(33-3)10-8-20)25(11-13-30-26)31-16-21-6-4-5-12-29-21/h4-15H,16-17H2,1-3H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBBBDGFSVYGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=NC=CC(=C3C=C2OCC4=CC=C(C=C4)OC)NCC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986879.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2986885.png)

![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2986889.png)

![methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2986890.png)

![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)

![2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2986892.png)

![N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide](/img/structure/B2986895.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)